

Cyclopentyl Hexanoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Cyclopentyl hexanoate*

Cat. No.: B8742183

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Abstract

This technical guide provides a detailed examination of the physical, chemical, and spectroscopic characteristics of **cyclopentyl hexanoate** (CAS No. 5413-59-2). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical knowledge with practical insights. It covers the compound's structural and physicochemical properties, offers a detailed protocol for its synthesis via Fischer esterification, outlines methods for its characterization using various spectroscopic techniques, and discusses its applications and safety considerations. All quantitative data are presented in clear tabular formats, and key experimental workflows are visualized using diagrams to enhance understanding. This guide is grounded in authoritative sources to ensure scientific integrity and provide a reliable resource for laboratory and research applications.

Introduction

Cyclopentyl hexanoate, an ester of cyclopentanol and hexanoic acid, is a molecule of interest in the fields of flavor and fragrance chemistry, as well as a potential intermediate in organic synthesis.^{[1][2]} Its characteristic fruity aroma makes it a valuable component in various consumer products.^{[3][4]} Understanding the fundamental physical and chemical properties of this compound is crucial for its effective synthesis, purification, and application.

This guide provides an in-depth analysis of **cyclopentyl hexanoate**, beginning with its core physicochemical properties. We will delve into the theoretical and practical aspects of its synthesis and purification, followed by a comprehensive overview of its spectroscopic

signature. Finally, we will touch upon its primary applications and essential safety protocols for handling.

Physicochemical Properties

The physical characteristics of **cyclopentyl hexanoate** are essential for its handling, purification, and formulation. While extensive experimental data for this specific ester is not readily available in the literature, we can deduce its properties based on its structure and by comparison with analogous esters.

Structural and Molecular Data

Property	Value	Source
IUPAC Name	cyclopentyl hexanoate	[5]
Synonyms	Hexanoic acid, cyclopentyl ester	[5]
CAS Number	5413-59-2	[5]
Molecular Formula	C ₁₁ H ₂₀ O ₂	[5] [6]
Molecular Weight	184.27 g/mol	[5] [6]
SMILES	CCCCC(=O)OC1CCCC1	[5]
InChI	InChI=1S/C11H20O2/c1-2-3-4-9-11(12)13-10-7-5-6-8-10/h10H,2-9H2,1H3	[5]

Estimated Physical Properties

Direct experimental values for the boiling point, melting point, density, and refractive index of **cyclopentyl hexanoate** are not widely reported. The following table provides estimated values based on data from structurally similar compounds such as pentyl hexanoate and cyclohexyl hexanoate.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Property	Estimated Value	Notes
Boiling Point	~220-240 °C (at 760 mmHg)	Estimated based on analogous esters. For example, pentyl hexanoate has a boiling point of 226 °C.[7]
Melting Point	< -20 °C	Esters of this molecular weight are typically liquid at room temperature. Pentyl hexanoate has a melting point of -47°C.[7]
Density	~0.86 - 0.88 g/mL (at 25 °C)	Estimated based on similar esters. Pentyl hexanoate has a density of 0.858 g/mL at 25 °C. [7]
Refractive Index (n ²⁰ /D)	~1.42 - 1.44	Estimated based on similar esters. Pentyl hexanoate has a refractive index of 1.42.[7]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether)	Typical for esters of this size.
XLogP3	3.3	[5]
Topological Polar Surface Area	26.3 Å ²	[5]
Rotatable Bond Count	6	[6]

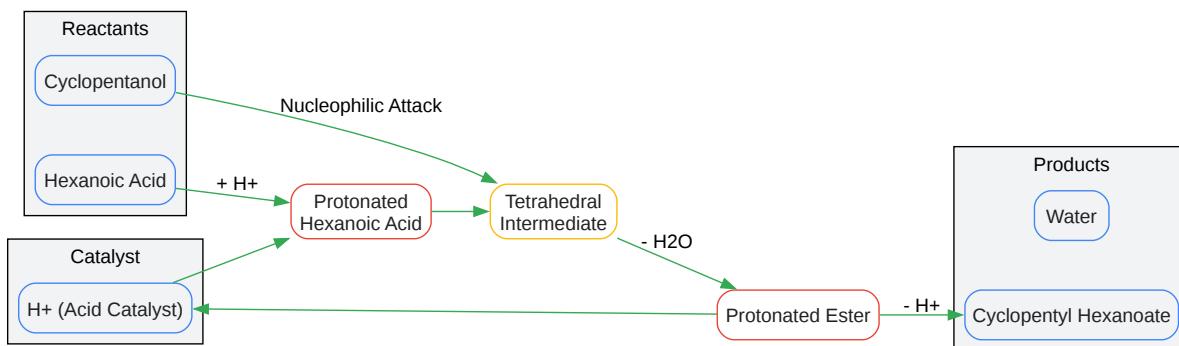
Synthesis and Purification

Cyclopentyl hexanoate is most commonly synthesized through the Fischer esterification of hexanoic acid and cyclopentanol, a reaction catalyzed by a strong acid.[10][11]

Fischer Esterification: Mechanism and Rationale

Fischer esterification is a classic and cost-effective method for producing esters.[12] The reaction involves the nucleophilic acyl substitution of a carboxylic acid with an alcohol. The use of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, is crucial to protonate the

carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.[10] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (usually the more cost-effective one, in this case, likely cyclopentanol) is used, or the water byproduct is removed as it forms.[10][12]



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Caption: Fischer Esterification of **Cyclopentyl Hexanoate**.

Experimental Protocol: Synthesis of Cyclopentyl Hexanoate

Materials:

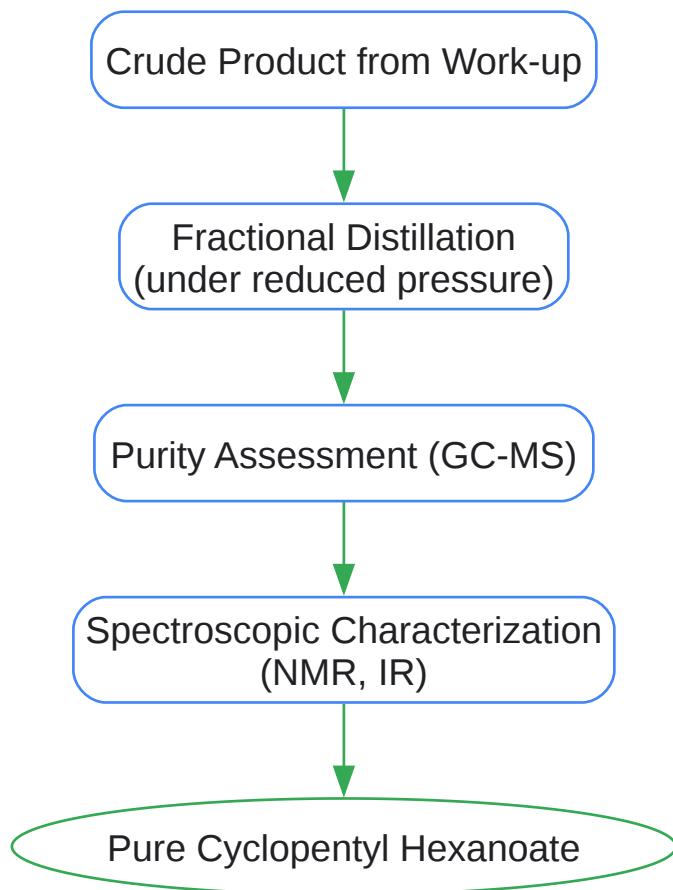
- Hexanoic acid
- Cyclopentanol
- Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

- Diethyl ether or ethyl acetate (for extraction)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, combine hexanoic acid (1.0 eq) and an excess of cyclopentanol (e.g., 3.0 eq).
- **Catalyst Addition:** While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and dilute with diethyl ether.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO_2 evolution), and brine.[\[12\]](#)
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by fractional distillation under reduced pressure to obtain pure **cyclopentyl hexanoate**.

Purification and Characterization Workflow



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Caption: Post-synthesis Purification and Analysis Workflow.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of the synthesized **cyclopentyl hexanoate**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **cyclopentyl hexanoate** is expected to show characteristic signals for both the hexanoate and cyclopentyl moieties.[13][14]

- ~5.1 ppm (quintet, 1H): The proton on the carbon of the cyclopentyl group attached to the ester oxygen (-O-CH-).

- ~2.2 ppm (triplet, 2H): The methylene protons (α -protons) on the carbon adjacent to the carbonyl group of the hexanoate chain ($-\text{CH}_2\text{-C=O}$).
- ~1.5-1.8 ppm (multiplet, 10H): The overlapping signals of the remaining methylene protons of the cyclopentyl ring and the β -methylene protons of the hexanoate chain.
- ~1.3 ppm (multiplet, 4H): The methylene protons in the middle of the hexanoate chain.
- ~0.9 ppm (triplet, 3H): The terminal methyl protons of the hexanoate chain.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the number of unique carbon environments.

- ~173 ppm: The carbonyl carbon of the ester group.
- ~77 ppm: The carbon of the cyclopentyl group attached to the ester oxygen.
- ~34 ppm: The α -carbon of the hexanoate chain.
- ~32 ppm: The β -carbon of the cyclopentyl ring.
- ~31 ppm: The β -carbon of the hexanoate chain.
- ~24 ppm: The γ -carbon of the cyclopentyl ring.
- ~22 ppm: The subsequent carbons of the hexanoate chain.
- ~14 ppm: The terminal methyl carbon of the hexanoate chain.

Infrared (IR) Spectroscopy

The IR spectrum of **cyclopentyl hexanoate** will exhibit characteristic absorption bands for the ester functional group.[\[15\]](#)[\[16\]](#)[\[17\]](#)

- ~1735-1750 cm^{-1} (strong, sharp): C=O stretching vibration, characteristic of a saturated aliphatic ester.
- ~1170-1250 cm^{-1} (strong): C-O stretching vibration of the ester linkage.

- $\sim 2850\text{-}2960\text{ cm}^{-1}$ (strong): C-H stretching vibrations of the aliphatic methylene and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern of **cyclopentyl hexanoate**.^{[1][18]}

- Molecular Ion (M^+): A peak corresponding to the molecular weight ($m/z = 184.27$) may be observed, though it might be weak.
- Key Fragmentation Patterns: Common fragmentation pathways for esters include McLafferty rearrangement and cleavage at the ester linkage. Expected fragments would include ions corresponding to the hexanoyl cation ($m/z = 99$) and the cyclopentyl cation ($m/z = 69$), as well as fragments arising from the loss of the cyclopentoxy group or the hexanoyloxy group.

Applications

The primary application of **cyclopentyl hexanoate** lies in the flavor and fragrance industry.^[3] ^[4] Its fruity and pleasant aroma makes it a desirable additive in a variety of consumer products, including:

- Perfumery: As a component in fragrance formulations to impart fruity and sweet notes.^[2]
- Food and Beverages: As a flavoring agent to enhance or create fruity profiles in products like candies, baked goods, and drinks.^{[3][19]}
- Cosmetics and Personal Care: To add a pleasant scent to lotions, soaps, and other personal care items.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling **cyclopentyl hexanoate**. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling esters should be followed.^{[20][21]}

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
- Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
- Fire Safety: Esters can be flammable. Keep away from open flames and sources of ignition.
- Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

Cyclopentyl hexanoate is a valuable ester with significant applications in the flavor and fragrance industries. This technical guide has provided a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis and purification, and a thorough description of its spectroscopic characteristics. By understanding these fundamental aspects, researchers and industry professionals can better utilize this compound in their respective fields. The provided methodologies for synthesis and analysis serve as a robust starting point for laboratory work, ensuring both efficiency and safety.

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- To cite this document: BenchChem. [Cyclopentyl Hexanoate: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8742183#cyclopentyl-hexanoate-physical-characteristics]

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